molecular formula C22H19FN4O3 B11265529 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11265529
M. Wt: 406.4 g/mol
InChI Key: TUMXMGGHVPKGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-ethoxyphenyl substituent at the 2-position of the heterocyclic core and an N-(4-fluorophenyl)acetamide side chain. The pyrazolo[1,5-a]pyrazin-4-one scaffold is notable for its structural similarity to purine bases, which often confers biological relevance, such as kinase inhibition or antiviral activity . The ethoxy group at the 4-position of the phenyl ring may enhance lipophilicity and metabolic stability compared to smaller alkoxy substituents (e.g., methoxy), while the 4-fluorophenyl acetamide moiety is a common pharmacophore in drug design due to fluorine’s electronegativity and ability to modulate binding interactions .

Properties

Molecular Formula

C22H19FN4O3

Molecular Weight

406.4 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-13H,2,14H2,1H3,(H,24,28)

InChI Key

TUMXMGGHVPKGKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-ethoxyphenyl group: This step involves the substitution reaction of the pyrazolo[1,5-a]pyrazine core with 4-ethoxyphenyl halides in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate compound with 4-fluoroaniline in the presence of acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 2-[2-(4-ethoxyphenyl)-4-hydroxy-pyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to reduced proliferation of cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Trends: While explicit data for the target compound are unavailable, structurally related pyrazolo-pyrazinones (e.g., ) show antiviral and herbicidal activities.
  • Metabolic Stability: Ethoxy groups generally confer slower hepatic clearance compared to methoxy or hydroxy groups, as seen in thiazolidinone derivatives (), where tautomerism affects bioavailability .

Biological Activity

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and notable pharmacological properties.

The compound's IUPAC name is this compound, with a molecular formula of C23H22F N4O3. It has a molecular weight of approximately 430.5 g/mol. The structural features include an ethoxyphenyl group and a fluorophenyl group, which may influence its biological interactions.

PropertyValue
Molecular Formula C23H22FN4O3
Molecular Weight 430.5 g/mol
IUPAC Name This compound
LogP 2.7
Polar Surface Area 66.93 Ų

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Properties : Preliminary studies suggest that pyrazolo derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or other diseases. Its interaction with molecular targets is critical for modulating biochemical pathways .
  • Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various cellular pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, which is vital for cell signaling and proliferation.
  • Modulation of Apoptosis Pathways : The compound may influence apoptotic pathways by affecting Bcl-2 family proteins or caspase activation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common reagents include hydrazine hydrate and various substituted anilines under controlled conditions to ensure high yield and purity.

General Synthetic Route:

  • Formation of Pyrazolo Core : Starting materials undergo cyclization to form the pyrazolo structure.
  • Introduction of Ethoxy Group : An ethoxy group is introduced via nucleophilic substitution.
  • Acetamide Formation : Final acetamide formation occurs through reaction with acetic anhydride or similar reagents.

Case Studies

Several studies have investigated the biological activity of pyrazolo derivatives:

  • Study A : Investigated the anticancer effects on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.
  • Study B : Evaluated the antioxidant capacity using DPPH radical scavenging assays, where compounds exhibited IC50 values ranging from 20 to 50 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.